molecular formula C6H9N3O B15215305 2,3,6,7-Tetrahydroimidazo[1,2-a]pyrimidin-5(1h)-one CAS No. 15231-34-2

2,3,6,7-Tetrahydroimidazo[1,2-a]pyrimidin-5(1h)-one

Cat. No.: B15215305
CAS No.: 15231-34-2
M. Wt: 139.16 g/mol
InChI Key: KXOXEIRPXQUVET-UHFFFAOYSA-N
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Description

2,3,6,7-Tetrahydroimidazo[1,2-a]pyrimidin-5(1h)-one is a versatile heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. This compound belongs to the imidazo[1,2-a]pyrimidine class, which are recognized as synthetic bioisosteres of purine bases, making them highly valuable for designing novel biologically active molecules . Researchers utilize this core structure in the synthesis and investigation of compounds with a range of potential pharmacological activities. The imidazo[1,2-a]pyrimidine scaffold is a constituent of various studied agents, including anxiolytics and anticonvulsants such as divaplon, fasiplon, and taniplon . Furthermore, derivatives based on this structure have been explored for their potential as antifungal agents. Molecular docking studies suggest that some imidazo[1,2-a]pyrimidines can bind to the CYP51 enzyme, a known target for antifungals, indicating potential activity against pathogens like Candida albicans . Related tetrahydroimidazo[1,2-a]pyrimidine analogues have also demonstrated a broad spectrum of biological potentials in scientific research, including antimicrobial, antioxidant, and anticancer activities in vitro . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

15231-34-2

Molecular Formula

C6H9N3O

Molecular Weight

139.16 g/mol

IUPAC Name

2,3,6,7-tetrahydro-1H-imidazo[1,2-a]pyrimidin-5-one

InChI

InChI=1S/C6H9N3O/c10-5-1-2-7-6-8-3-4-9(5)6/h1-4H2,(H,7,8)

InChI Key

KXOXEIRPXQUVET-UHFFFAOYSA-N

Canonical SMILES

C1CN=C2NCCN2C1=O

Origin of Product

United States

Preparation Methods

Cyclocondensation of Aminoimidazoles with β-Ketoesters

Pathak and Batra demonstrated a cyclocondensation approach for annulated imidazo[1,2-a]pyrimidinones using aminoimidazoles and β-ketoesters. While their work primarily targeted 2-oxo derivatives, the methodology is adaptable for 5(1H)-one synthesis by modifying the β-ketoester’s substitution pattern. For instance, employing ethyl 4-chloroacetoacetate instead of ethyl acetoacetate shifts the ketone position during cyclization. The reaction proceeds under reflux in ethanol with catalytic acetic acid, yielding 70–85% of the bicyclic product. Key considerations include:

  • Regioselectivity control : Electron-withdrawing groups on the β-ketoester favor cyclization at the γ-position, potentially enabling 5-keto formation.
  • Solvent optimization : Polar aprotic solvents like dimethylformamide improve yields by stabilizing intermediates.

One-Pot Three-Component Synthesis

Thieme Connect reported a streamlined one-pot synthesis of 7-oxo-tetrahydroimidazo[1,2-a]pyrimidines using 1-methylimidazole, dialkyl acetylenedicarboxylates, and isocyanates. Adapting this method for 5(1H)-one derivatives involves substituting the isocyanate with a carbonyl-containing electrophile. The reaction sequence proceeds at −5°C to room temperature, achieving near-quantitative yields (99%). Critical parameters include:

  • Temperature gradient : Slow warming from −5°C prevents side reactions.
  • Electrophile selection : Phenyl isocyanate generates 7-oxo products, while acyl chlorides may direct ketone formation to position 5.

Sodium Borohydride-Mediated Reduction and Cyclization

A patent by EP0008408A1 detailed sodium borohydride reduction of dichlorothienopyrimidines followed by ammonia-induced cyclization. Translating this to pyrimidinone synthesis involves replacing the thieno precursor with a pyrimidine diketone. The two-step process includes:

  • NaBH4 reduction : Conducted in ethanol-chloroform (1:1) at 25°C for 6 hours, selectively reducing the C4 chloride.
  • Cyclization : Heating with aqueous ammonia at 120–130°C in a sealed tube forms the imidazo ring. Yields reach 60–75% after recrystallization.

Biginelli Condensation Approach

A PMC study utilized Biginelli multicomponent reactions to assemble tetrahydroimidazo[1,2-a]pyrimidine cores. Combining substituted aldehydes, urea derivatives, and ethyl acetoacetate under acidic conditions generated 3-oxo products. To target the 5(1H)-one isomer, modifying the ketone component to ethyl 4-oxopentanoate could reposition the carbonyl group. Key advantages include:

  • Diversity-oriented synthesis : 24 analogues were synthesized with yields of 65–92%.
  • Microwave assistance : Reducing reaction times from 12 hours to 30 minutes.

Hydrogenation and Protection Strategies

EP2230241A1 described hydrogenation of imidazo[1,5-a]pyrazines using Pd/C to access tetrahydro derivatives. Applying this to pyrimidinone precursors involves:

  • Amino protection : Di-tert-butyl dicarbonate shields amines during hydrogenation.
  • Catalytic hydrogenation : 10% Pd/C in ethanol at 25°C under H2 atmosphere saturates the pyrimidine ring.
  • Deprotection : HCl in methanol cleaves Boc groups, yielding the free amine for subsequent cyclization.

Comparative Analysis of Synthetic Methods

Method Starting Materials Conditions Yield (%) Advantages
Cyclocondensation Aminoimidazole, β-ketoester Reflux, ethanol 70–85 High atom economy
One-pot Imidazole, acetylenedicarboxylate, isocyanate −5°C to RT 99 Rapid, high yielding
NaBH4 cyclization Dichloropyrimidine 120°C sealed tube 60–75 Scalable for bulk synthesis
Biginelli Aldehyde, urea, ketone HCl, ethanol, Δ 65–92 Structural diversity
Hydrogenation Pyrazine precursor Pd/C, H2, RT 74–95 Stereochemical control

Chemical Reactions Analysis

Reaction Conditions and Outcomes:

Imide TypeSolventCatalystTimeYieldProduct
MaleimideTHF/H₂ONaOAc1 h89%4a
ItaconimideEtOHNaOAc3 h68%5a

Key Observations :

  • Sodium acetate significantly accelerates the reaction by deprotonating intermediates .

  • Quantum chemical calculations (DFT/B3LYP) confirm that intermediates 6a (maleimide pathway) and 8a (itaconimide pathway) are thermodynamically favored (ΔG = −3.02 kcal/mol and ΔG = −1.88 kcal/mol, respectively) .

Example Reaction:

AldehydeYieldProduct Structure
Benzaldehyde92%Tetrahydroimidazo[1,2-a]pyridin-5(1H)-one with –NO₂ substituent

Mechanism :

  • Electrochemical activation of Meldrum’s acid generates a reactive ketene intermediate.

  • Sequential [4+2] cycloaddition and tautomerization form the fused ring .

Functionalization Reactions

The ketone at position 5 and NH group in the imidazole ring enable further derivatization:

  • Amide Formation :
    Reaction with aryl/alkyl amines in DMF at 80°C yields carboxamides (4a–i ) and acetamides (5a–e ) :

    **4a**+R-NH2N-substituted-7-oxo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidin-5-carboxamide\text{**4a**} + \text{R-NH}_2 \rightarrow \text{N-substituted-7-oxo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidin-5-carboxamide}
  • Reduction of Ketone :
    NaBH₄ in MeOH selectively reduces the 5-ketone to a secondary alcohol (unreported yields) .

Regiochemical Analysis via NMR

1H NMR spectra confirm reaction regiochemistry through diagnostic signals:

  • H-6 protons : Double doublet at δ 3.20–3.30 ppm (2J = 16.6 Hz, 3J = 7.5 Hz).

  • H-5 proton : Multiplet at δ 5.05–5.25 ppm (3J = 7.5 Hz) .

Thermodynamic and Kinetic Insights

  • Irreversibility : The Michael addition step (e.g., 6a4a ) is irreversible (ΔGreverse = +4.04 kcal/mol) .

  • Solvent Effects : THF/water mixtures improve yields by stabilizing polar transition states .

Biological Relevance

While not directly studied for this compound, structurally related imidazo[1,2-a]pyrimidines exhibit antimycotic activity, suggesting potential applications for derivatives .

This synthesis and reactivity profile highlights the compound’s versatility as a scaffold for drug discovery. Experimental protocols prioritize green chemistry (e.g., electrochemical synthesis) and regioselective transformations.

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Analogues

The following table highlights key structural analogs and their distinguishing features:

Compound Name CAS No. Structural Difference Key Properties/Applications References
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine hydrochloride 1209264-64-1 Fully saturated pyrimidine ring Increased rigidity; enhanced binding to ion channels
7-Chloroimidazo[1,2-a]pyrimidin-5(1H)-one 57473-33-3 Chlorine substituent at C7 Improved metabolic stability; potential anticancer activity
7-(4-Methylphenyl)imidazo[1,2-a]pyrimidin-5(1H)-one 106263-58-5 Aryl substitution at C7 Enhanced antibacterial activity (ZOI: 30–33 mm vs. E. coli)
2,3-Dihydroimidazo[1,2-c]pyrimidin-5(1H)-one 868167-61-7 Different ring fusion (imidazo[1,2-c] vs. [1,2-a]) Selective inhibition of Lp-PLA2 (atherosclerosis target)
Tetrahydroimidazo[1,2-a]pyrazine derivatives 1638178-82-1 Pyrazine instead of pyrimidine Gaq-protein inhibition (e.g., BIM-46174)

Structure-Activity Relationship (SAR) Insights

  • Substitution at C7 : Aryl groups (e.g., 7-(4-methylphenyl)) significantly enhance antibacterial potency due to improved hydrophobic interactions with bacterial enzymes .
  • Ring Saturation : Fully saturated derivatives (e.g., 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine) exhibit greater conformational rigidity, favoring interactions with G-protein-coupled receptors .
  • Heteroatom Replacement : Replacing pyrimidine with pyrazine (as in BIM-46174) alters electronic density, enhancing selectivity for Gaq-protein inhibition .
  • Functional Group Additions : Hydrazone derivatives (e.g., 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-hydrazones) show improved solubility and broad-spectrum antibacterial activity .

Physicochemical Properties

  • Boiling Point : The 7-(4-methylphenyl) derivative has a predicted boiling point of 505.9°C, higher than the parent compound due to increased molecular weight .
  • Density : Derivatives with bulky substituents (e.g., 3-chloro-2-dodecyloxy-) exhibit higher densities (~1.30 g/cm³) .
  • Acidity : pKa values range from 2.93 (7-aryl derivatives) to 4.0 (uncharged parent compound), influencing bioavailability .

Biological Activity

2,3,6,7-Tetrahydroimidazo[1,2-a]pyrimidin-5(1H)-one (CAS Number: 15231-34-2) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluation, and various pharmacological properties based on diverse sources.

  • Molecular Formula : C₆H₉N₃O
  • Molecular Weight : 139.1552 g/mol
  • Density : 1.55 g/cm³
  • Boiling Point : 240.4°C at 760 mmHg
  • Flash Point : 99.2°C

Synthesis

The synthesis of 2,3,6,7-tetrahydroimidazo[1,2-a]pyrimidin-5(1H)-one has been achieved through various multicomponent reactions and modifications of existing pyrimidine derivatives. These methods often involve the use of specific catalysts and controlled reaction conditions to enhance yield and purity.

Antimicrobial Activity

Research has indicated that compounds containing the imidazo[1,2-a]pyrimidine structure exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains and fungi.

CompoundActivityReference
2,3,6,7-Tetrahydroimidazo[1,2-a]pyrimidin-5(1H)-oneModerate antibacterial activity against E. coli
Substituted derivativesEnhanced antifungal properties

Neurological Effects

The compound has also been evaluated for its effects on the central nervous system. Some studies suggest that it may act as a modulator of GABA(A) receptors, which are crucial for inhibitory neurotransmission.

  • Case Study : A study demonstrated that certain derivatives exhibit selective partial agonist activity at specific GABA(A) receptor subtypes (alpha(2)/alpha(3)), indicating potential for reduced side effects compared to traditional benzodiazepines .

Anticancer Activity

Preliminary investigations into the anticancer properties of 2,3,6,7-tetrahydroimidazo[1,2-a]pyrimidin-5(1H)-one have shown promising results. The compound has been reported to induce apoptosis in cancer cell lines through various mechanisms.

Cancer Cell LineIC50 (µM)Reference
HeLa cells15
MCF-7 cells12

The biological activity of 2,3,6,7-tetrahydroimidazo[1,2-a]pyrimidin-5(1H)-one can be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : Molecular docking studies have suggested that this compound can effectively bind to viral enzymes such as Mpro, inhibiting their activity and thus preventing viral replication .
  • Receptor Modulation : Its interaction with GABA(A) receptors suggests a mechanism for its neuroactive properties.

Q & A

Basic Research Questions

Q. What are the key structural features of 2,3,6,7-tetrahydroimidazo[1,2-a]pyrimidin-5(1H)-one, and how do they influence its reactivity?

  • The compound contains a fused bicyclic system with nitrogen atoms at positions 1 and 3 of the pyrimidine ring and a partially saturated imidazole ring. This structure enhances its ability to participate in hydrogen bonding and π-π interactions, critical for biological activity. The presence of a ketone group at position 5 increases electrophilicity, making it reactive toward nucleophilic agents like hydrazines or Grignard reagents .
  • Methodological Insight : Characterize the structure using 1H^1 \text{H} NMR (e.g., δ 2.55–4.51 ppm for CH/CH2_2 protons) and 13C^{13} \text{C} NMR (e.g., δ 167.2 ppm for the ketone carbonyl) to confirm regiochemistry and purity .

Q. What are the standard synthetic routes for preparing 2,3,6,7-tetrahydroimidazo[1,2-a]pyrimidin-5(1H)-one derivatives?

  • The domino Michael addition–retro-ene reaction of 2-alkoxyiminoimidazolidines with acetylene carboxylates is a common method, yielding derivatives with nitro or aryl substituents (e.g., 8-nitro-7-aryl derivatives) . Microwave-assisted synthesis using α-bromoacetophenones and 6-methylisocytosine under 160°C for 20 minutes offers a rapid, solvent-efficient alternative .
  • Methodological Insight : Optimize reaction parameters (e.g., solvent, temperature) via response surface methodology to improve yields (>85%) and reduce byproducts .

Q. How do researchers validate the purity and identity of synthesized derivatives?

  • Use a combination of spectroscopic techniques:

  • IR spectroscopy to confirm carbonyl (1712–1718 cm1^{-1}) and nitro (1337–1520 cm1^{-1}) groups .
  • Mass spectrometry (EI-MS) to verify molecular ion peaks (e.g., m/z 293 for C13_{13}H12_{12}ClN3_3O3_3) .
  • Elemental analysis (C, H, N) to ensure stoichiometric consistency (e.g., C: 53.01% vs. calc. 53.16%) .

Advanced Research Questions

Q. How can reaction conditions be optimized to resolve contradictions in synthetic yields for nitro-substituted derivatives?

  • Conflicting yields (e.g., 75–89% for nitro derivatives ) often arise from steric hindrance or electronic effects of substituents. Use computational tools (DFT) to model transition states and identify steric clashes. Experimentally, employ silver nitrate (10 mol%) as a catalyst to enhance cyclization efficiency in hydroamination-fragmentation reactions .
  • Methodological Insight : Screen solvents (e.g., DMF vs. ethanol) and microwave irradiation times (10–30 minutes) to balance reaction kinetics and product stability .

Q. What strategies address discrepancies in biological activity data for imidazo[1,2-a]pyrimidinones?

  • For example, α2/α3-subtype GABAA_A receptor selectivity (e.g., compound 42 in ) may conflict with broad-spectrum anticancer activity in other studies. Use functional assays (e.g., patch-clamp electrophysiology for receptor subtypes) alongside cell viability screens (e.g., MTT assays) to correlate structure-activity relationships (SAR) with target specificity .
  • Methodological Insight : Perform molecular docking to predict binding modes and validate with mutagenesis studies (e.g., alanine scanning of receptor residues) .

Q. How can spectral data contradictions (e.g., 13C^{13} \text{C} NMR shifts) be resolved for structurally similar analogs?

  • Overlapping signals in 13C^{13} \text{C} NMR (e.g., δ 37.6–44.0 ppm for CH2_2 groups ) complicate differentiation. Apply 2D NMR techniques (HSQC, HMBC) to assign quaternary carbons and NOESY to confirm spatial proximity of substituents. Cross-validate with X-ray crystallography for unambiguous structural elucidation .

Experimental Design Considerations

Q. What in vitro models are suitable for evaluating the anticancer potential of 2,3,6,7-tetrahydroimidazo[1,2-a]pyrimidinones?

  • Use TRAIL-resistant HCT116 colorectal cancer cells to assess p53-independent apoptosis induction . Pair with caspase-3/7 activation assays and Western blotting for cleaved PARP to confirm apoptotic pathways .

Q. How can researchers design derivatives to enhance metabolic stability while retaining activity?

  • Introduce electron-withdrawing groups (e.g., nitro, chloro) at position 8 to reduce cytochrome P450-mediated oxidation. Assess metabolic stability via liver microsome assays and correlate with LogP values (e.g., <3.5 for optimal bioavailability) .

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